molecular formula C6H8N2O4S B1272242 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 306936-62-9

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1272242
CAS No.: 306936-62-9
M. Wt: 204.21 g/mol
InChI Key: HIUOQXPHVZAOBG-UHFFFAOYSA-N
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Description

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with an aminosulfonyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced via sulfonation of the pyrrole ring followed by amination. This involves reacting the pyrrole with sulfur trioxide or chlorosulfonic acid to form the sulfonyl chloride, which is then treated with ammonia or an amine to yield the aminosulfonyl derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminosulfonyl group, leading to the formation of sulfonic acids or sulfonamides.

    Reduction: Reduction of the aminosulfonyl group can yield amines or thiols, depending on the conditions and reagents used.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (H2, Pd/C).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Sulfonic acids, sulfonamides.

    Reduction: Amines, thiols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Materials Science: It can be used in the development of functional materials, such as conductive polymers and sensors.

    Biological Studies: The compound’s derivatives may exhibit antimicrobial, anticancer, and antioxidant activities, making it valuable for biological research.

Mechanism of Action

The mechanism of action of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. The aminosulfonyl group can enhance binding affinity and specificity to biological targets, while the carboxylic acid group can facilitate interactions with active sites or catalytic residues.

Comparison with Similar Compounds

    5-Aminosalicylic Acid: Known for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel disease.

    Sulfonamide Derivatives: Widely used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Uniqueness: 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring with both an aminosulfonyl and a carboxylic acid group. This structural motif allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-methyl-5-sulfamoylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)2-3-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUOQXPHVZAOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372466
Record name 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-62-9
Record name 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-sulphamoyl-1H-pyrrole-2-carboxylic acid
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